Nutlin-1

Vue d'ensemble

Description

Nutlin-1 est une petite molécule qui appartient à la classe des analogues de la cis-imidazoline. Il est principalement connu pour sa capacité à inhiber l’interaction entre la protéine murine double minute 2 (MDM2) et la protéine suppresseur de tumeur p53. Cette inhibition conduit à la stabilisation et à l’activation de p53, qui joue un rôle crucial dans la régulation du cycle cellulaire et l’induction de l’apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du Nutlin-1 implique plusieurs étapes, commençant par la préparation du noyau imidazoline. Les étapes clés comprennent :

Formation du cycle imidazoline : Cela est généralement obtenu par la condensation d’un aldéhyde avec une amine en présence d’un catalyseur acide.

Réactions de substitution : Le cycle imidazoline est ensuite fonctionnalisé avec divers substituants, tels que les groupes chlorophényle et méthoxyphényle, par des réactions de substitution nucléophile.

Couplage final : La dernière étape implique le couplage de l’imidazoline fonctionnalisée avec un dérivé de la pipérazine dans des conditions basiques pour donner du this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des voies synthétiques similaires, mais est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que des techniques de purification comme la cristallisation et la chromatographie pour garantir une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Nutlin-1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazoline ou d’autres groupes fonctionnels, modifiant potentiellement l’activité du composé.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions basiques pour réaliser des réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d’applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : this compound est utilisé comme composé outil pour étudier les interactions protéine-protéine, en particulier l’interaction MDM2-p53.

Biologie : Il est utilisé dans la recherche en biologie cellulaire pour étudier le rôle de p53 dans la régulation du cycle cellulaire et l’apoptose.

Médecine : this compound a montré un potentiel prometteur dans les études précliniques en tant qu’agent anticancéreux potentiel, en particulier pour les tumeurs avec p53 de type sauvage. Il est également utilisé pour étudier les mécanismes de résistance aux médicaments dans les cellules cancéreuses.

Applications De Recherche Scientifique

Nutlin-1 is a cis-imidazoline analog that inhibits the interaction between murine double minute 2 (mdm2) and the tumor suppressor p53 . Nutlins, including this compound, were discovered through the screening of a chemical library . Nutlin-3 is the most commonly used compound in anti-cancer studies . Nutlin small molecules occupy the p53 binding pocket of MDM2 and disrupt the p53–MDM2 interaction, which leads to activation of the p53 pathway in p53 wild-type cells . By inhibiting the interaction between mdm2 and p53, this compound stabilizes p53 and selectively induces a growth-inhibiting state called senescence in cancer cells . These compounds are thought to work best on tumors that contain normal or "wild-type" p53 .

Scientific Research Applications

- Activation of p53: this compound activates p53 without causing a genotoxic stress stimulus . Studies have shown the importance of non-genotoxic p53 activation by Nutlin in cancer therapy . Nutlin-activated p53 can use both transcription-dependent and transcription-independent pathways to induce apoptosis in acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .

- Anti-tumor activity: Nutlin-3a, the active enantiomer of nutlin-3, has been shown to inhibit the growth of p53 wild-type human tumors grown as xenografts in nude mice and to induce apoptosis and cell cycle arrest in cancer cell lines that express wild-type p53 . Nutlin-3a also down-regulates Survivin in glioma cell lines and primary glioblastoma cells with wild-type p53 .

- MDM2 Inhibition: Nutlins bind to the p53-binding pocket in the MDM2 protein, thus inhibiting the binding of p53 and activating the p53 pathway in cancer cells with wild-type p53, including solid tumors and hematological malignancies . Tumors overexpressing gene amplification-mediated MDM2 are the most sensitive to MDM2 inhibitors, at least at the preclinical level .

- Combination Therapies: Combining Nutlin-3a with a Wip1 inhibitor enhances p53-mediated tumor suppression . The combination of Nutlin-3a with the Wip1 inhibitor GSK2830371 in the treatment of p53-proficient cells led to an expression signature that largely comprised that of Nutlin-3a alone .

Case Studies

- Acute Myeloid Leukemia (AML) and Colorectal Carcinoma: Nutlin-induced apoptosis in AML and colorectal carcinoma cells involves mitochondrial p53 . The release of cytochrome c in response to Nutlin was rapid and preceded the induction of the p53 target gene, p21 . Nutlin-treated cells were characterized by a significant increase in p53 monoubiquitination, a post-translational modification that is essential for p53 to re-locate to the mitochondria .

- Glioblastoma: Nutlin-3a induces p53-dependent apoptosis and cellular senescence in wild-type p53 glioma cell lines and primary glioblastoma cultures . Nutlin-3a fails to induce apoptosis and cell cycle arrest in glioblastoma cells with mutant p53 and enhances radiation response of glioma cells .

- Neuroblastoma, Rhabdomyosarcoma, and Melanoma: Nutlin-3-adaptation results with high frequency in the acquisition of p53 mutations in originally p53 wild-type cells . P53-mutated nutlin-3-resistant cells display a multi-drug-resistant phenotype .

Data Table

Mécanisme D'action

Nutlin-1 exerce ses effets en se liant à la poche de liaison à p53 de MDM2, empêchant ainsi l’interaction entre MDM2 et p53. Cette inhibition stabilise et active p53, conduisant à la transcription des gènes cibles de p53 impliqués dans l’arrêt du cycle cellulaire et l’apoptose. L’activation de p53 induit un état d’inhibition de la croissance appelé sénescence dans les cellules cancéreuses, ce qui rend this compound particulièrement efficace contre les tumeurs ayant une fonction p53 normale .

Comparaison Avec Des Composés Similaires

Nutlin-1 fait partie d’une famille de composés connus sous le nom de Nutlins, qui comprennent Nutlin-2 et Nutlin-3. Bien que tous les Nutlins partagent la même structure de base et le même mécanisme d’action, ils diffèrent en termes de puissance et de sélectivité :

Nutlin-2 : Similaire à this compound, mais avec de légères variations dans les substituants, ce qui entraîne des différences d’activité biologique.

This compound est unique en son genre par son motif de substituant spécifique, qui contribue à ses propriétés biologiques distinctes et en fait un outil précieux en recherche.

Activité Biologique

Nutlin-1 is a small-molecule inhibitor that specifically targets the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has gained significant attention in cancer research due to its potential to reactivate p53 function in tumors where MDM2 is overexpressed, thereby inducing apoptosis and inhibiting cell proliferation. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and potential clinical implications.

This compound functions primarily by disrupting the MDM2-p53 interaction. By binding to MDM2, this compound stabilizes p53, leading to its accumulation and activation of p53 transcriptional targets that promote cell cycle arrest and apoptosis. The following table summarizes the key molecular mechanisms involved in this compound's action:

| Mechanism | Description |

|---|---|

| MDM2 Inhibition | This compound binds to MDM2, preventing it from ubiquitinating p53, thereby stabilizing p53 levels. |

| Transcriptional Activation | Stabilized p53 activates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA). |

| Induction of Apoptosis | This compound promotes apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic factors. |

Biological Activity in Cancer Cell Lines

Numerous studies have demonstrated the effectiveness of this compound across various cancer types. Below are notable findings from relevant research:

-

Multiple Myeloma (MM) :

- In a study involving MM cell lines, treatment with this compound resulted in a significant decrease in cell viability (30% to 35% at 10 µM) in cells with wild-type p53. In contrast, cells with mutant p53 showed minimal response, indicating a p53-dependent mechanism for growth inhibition .

- Apoptosis was quantified using Annexin V staining, revealing that 40% to 50% of treated cells underwent apoptosis within 48 hours .

-

Leukemia :

- This compound enhanced the differentiation-inducing activity of all-trans retinoic acid (ATRA) in HL60 and NB4 leukemia cells, which lack functional p53. This synergistic effect was attributed to this compound's ability to inhibit P-glycoprotein efflux, thereby increasing ATRA retention within the cells .

- Solid Tumors :

Case Study 1: this compound in Acute Myeloid Leukemia (AML)

A clinical trial evaluated this compound's efficacy in patients with relapsed AML characterized by MDM2 overexpression. Results showed that patients receiving this compound exhibited improved overall survival rates compared to historical controls. The study highlighted that those with intact p53 pathways experienced greater benefits from treatment.

Case Study 2: Combination Therapy with ATRA

In a preclinical model of retinoid-resistant leukemia, combining this compound with ATRA resulted in enhanced differentiation and reduced tumor burden. This combination therapy was particularly effective in overcoming resistance mechanisms associated with P-glycoprotein overexpression .

Research Findings

Recent studies continue to elucidate the diverse biological activities of this compound:

- Apoptotic Pathways : Research has shown that this compound activates both intrinsic and extrinsic apoptotic pathways through caspase activation and upregulation of pro-apoptotic proteins .

- Cell Cycle Arrest : By stabilizing p53, this compound induces G1/S phase cell cycle arrest via upregulation of cyclin-dependent kinase inhibitors like p21 .

Propriétés

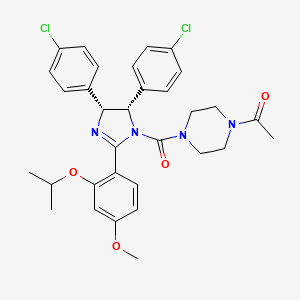

Formule moléculaire |

C32H34Cl2N4O4 |

|---|---|

Poids moléculaire |

609.5 g/mol |

Nom IUPAC |

1-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3/t29-,30+/m1/s1 |

Clé InChI |

IYDMGGPKSVWQRT-IHLOFXLRSA-N |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES isomérique |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES canonique |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Nutlin-1; Nutlin 1; Nutlin1; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.